

An In-depth Technical Guide to Trihexyltetradecylphosphonium Chloride (CAS: 258864-54-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium chloride*

Cat. No.: B1245204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihexyltetradecylphosphonium chloride, with the CAS number 258864-54-9, is a quaternary phosphonium salt that has garnered significant interest in various scientific and industrial fields.^[1] Classified as an ionic liquid, it exists as a liquid at or near room temperature and possesses a unique set of properties including high thermal stability, low volatility, and excellent solubility in organic solvents.^{[2][3]} These characteristics make it a versatile compound with applications ranging from phase transfer catalysis in organic synthesis to its use in advanced materials and as a potential component in drug delivery systems.^{[1][4]} This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of **trihexyltetradecylphosphonium chloride**, tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **trihexyltetradecylphosphonium chloride** is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃₂ H ₆₈ ClP	[5]
Molecular Weight	519.31 g/mol	[5]
Appearance	Colorless to pale yellow liquid	[6]
Physical State	Liquid at room temperature	[6]
Melting Point	< Room Temperature	[5]
Density	0.88 - 0.895 g/mL at 20-25 °C	[5]
Viscosity	824 - 1824 cP at 25 °C	[5][6]
Refractive Index	~1.48	[6]
Solubility	Immiscible with water; Soluble in hexane, toluene, diethyl ether, dichloromethane, tetrahydrofuran, 2-hydroxypropane	[6]

Table 2: Electrochemical and Thermal Properties

Property	Value	Reference(s)
Conductivity	4.63 mS/cm at 25 °C	[5]
Electrochemical Window	3.8 V	[5]
Flash Point	118 °C (244.4 °F)	
Thermal Stability	Stable at high temperatures, but the exact decomposition temperature can be influenced by factors such as the atmosphere (air or inert gas), sample purity, and heating rate.	[7]

Safety and Handling

Trihexyltetradecylphosphonium chloride is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	Pictogram
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage.	GHS05
Acute Toxicity (Oral)	H302: Harmful if swallowed.	GHS07

Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Work in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.

- Do not ingest or inhale.
- Store in a tightly closed container in a cool, dry place away from incompatible materials.

Key Applications and Experimental Protocols

Trihexyltetradecylphosphonium chloride's unique properties lend it to a variety of applications. This section details some of the key uses and provides illustrative experimental protocols.

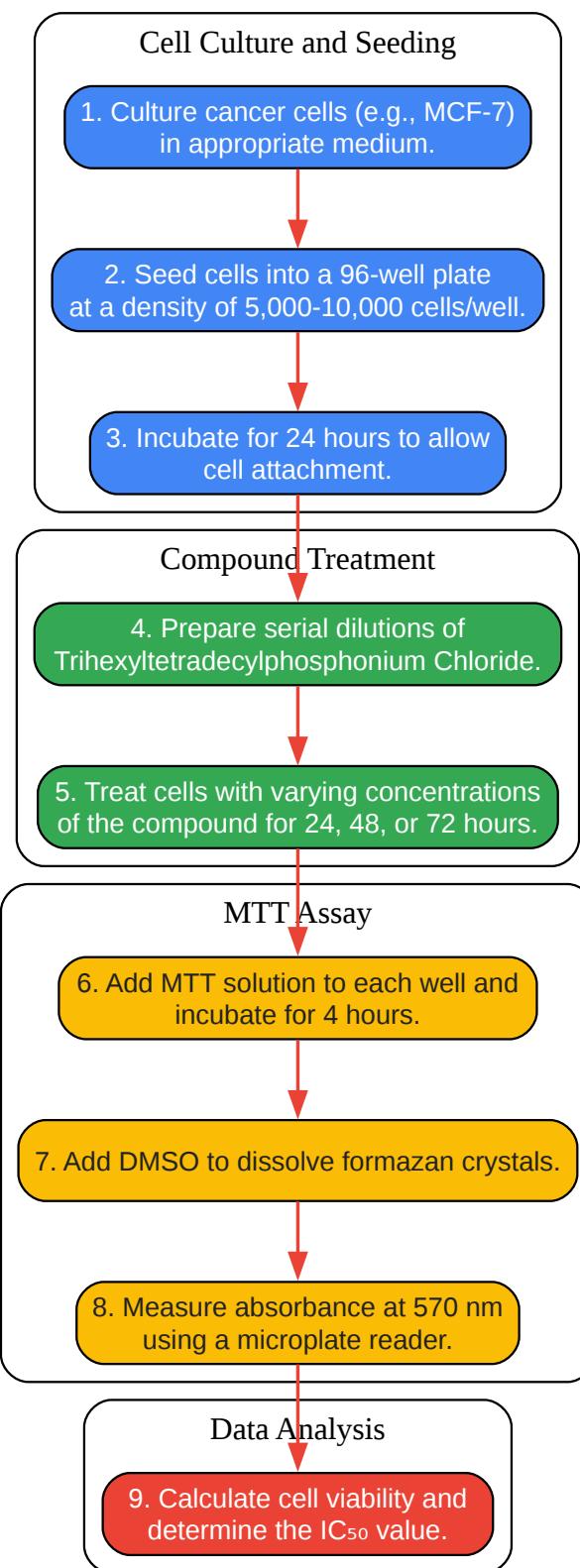
Phase Transfer Catalysis

As a phase transfer catalyst (PTC), **trihexyltetradecylphosphonium chloride** facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[4][8] The phosphonium cation forms an ion pair with the reactant in the aqueous phase, transporting it into the organic phase where the reaction can proceed.[8]

Experimental Protocol: A Generic Phase Transfer Catalyzed Reaction

This protocol describes a general workflow for a substitution reaction where an aqueous nucleophile reacts with an organic substrate.

[Click to download full resolution via product page](#)


Figure 1: General workflow for a phase transfer catalyzed reaction.

Drug Delivery and Formulation

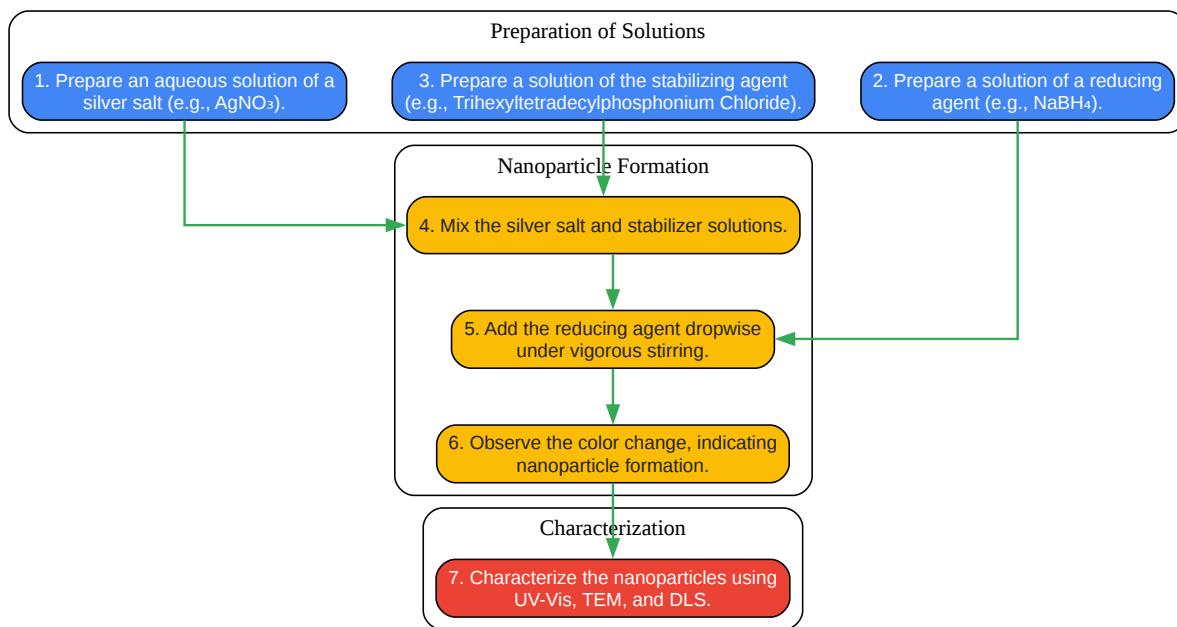
The amphiphilic nature of **trihexyltetradecylphosphonium chloride**, with its long alkyl chains, makes it a candidate for applications in drug delivery, such as enhancing the solubility of poorly water-soluble drugs and forming nanoparticles.[1][9]

Experimental Protocol: Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure to evaluate the *in vitro* cytotoxicity of **trihexyltetradecylphosphonium chloride** against a cancer cell line.[\[10\]](#)[\[11\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for an in vitro cytotoxicity assay.


A study investigating a derivative of **trihexyltetradecylphosphonium chloride**, specifically trihexyltetradecylphosphonium aniline blue nanoparticles, demonstrated dose-dependent cytotoxicity against MCF-7 and MCF-10A cell lines, with IC₅₀ values of 5.4 µM and 3.3 µM, respectively.[10] Interestingly, the parent **trihexyltetradecylphosphonium chloride** was found to be more toxic to the non-tumorigenic MCF-10A cells.[10]

Nanoparticle Synthesis

Ionic liquids can act as stabilizers or templates in the synthesis of nanoparticles, controlling their size and morphology.[13]

Experimental Protocol: General Synthesis of Silver Nanoparticles

This is a generalized protocol for the synthesis of silver nanoparticles where an ionic liquid could potentially be used as a stabilizing agent.[1][14]

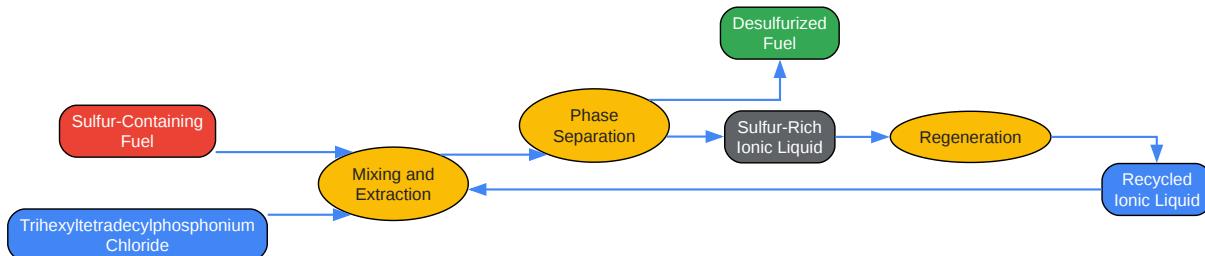

[Click to download full resolution via product page](#)

Figure 3: General workflow for the synthesis of silver nanoparticles.

Extractive Desulfurization

Trihexyltetradecylphosphonium chloride has been investigated as a solvent for the extractive desulfurization of liquid fuels, offering a potentially more environmentally friendly alternative to traditional hydrodesulfurization methods.[2]

Logical Relationship in Extractive Desulfurization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Trihexyltetradecylphosphonium chloride | C₃₂H₆₈CIP | CID 11375816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trihexyl(tetradecyl)phosphonium Chloride [solvionic.com]
- 7. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. mdpi.com [mdpi.com]
- 10. Tunable Cytotoxicity and Selectivity of Phosphonium Ionic Liquid with Aniline Blue Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Silver Nanoparticles [protocols.io]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trihexyltetradecylphosphonium Chloride (CAS: 258864-54-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1245204#trihexyltetradecylphosphonium-chloride-cas-number-258864-54-9-properties\]](https://www.benchchem.com/product/b1245204#trihexyltetradecylphosphonium-chloride-cas-number-258864-54-9-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com